REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][C:5]([Cl:11])=[N:4][CH:3]=1>C1COCC1>[Br:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([Cl:11])=[N:4][CH:3]=1
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Name
|
|
Quantity
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5.008 g
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Type
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reactant
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Smiles
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BrC1=CN=C(C=C1C(=O)O)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was slowly quenched with water until gas formation
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Type
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ADDITION
|
Details
|
Then 25 mL of 3 N NaOH was added
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Type
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TEMPERATURE
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Details
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the resulting mixture was heated in a 100° C. oil bath for about 75 minutes
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Duration
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75 min
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
the volatiles removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and brine were added
|
Type
|
CUSTOM
|
Details
|
after which the layers were separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid that
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |